2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid
Overview
Description
L-888,291 is a synthetic organic compound known for its biological activity. It is classified as a ligand and has been studied for its interactions with various receptors in the human body. The compound’s IUPAC name is 2-{9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl}acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dichloromethane and methanol, along with reagents like hydroxypropyl methylcellulose and pluronic F-127 .
Industrial Production Methods
Industrial production of L-888,291 may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes the crystallization of the compound using supercritical fluid crystallization equipment, which helps in obtaining the desired particle size and bioavailability .
Chemical Reactions Analysis
Types of Reactions
L-888,291 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the chlorophenyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
L-888,291 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular receptors.
Medicine: Explored for its therapeutic potential in treating diseases related to its target receptors.
Industry: Utilized in the development of new materials and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of L-888,291 involves its interaction with specific receptors in the human body. It acts as a full agonist at the DP1 and DP2 receptors, with a high affinity for these targets. The molecular pathways involved include the activation of downstream signaling cascades that lead to various physiological effects .
Comparison with Similar Compounds
L-888,291 can be compared with other similar compounds, such as:
L-883,595: Another synthetic organic compound with similar structural features.
Thromboxane A2 receptor ligands: Compounds that interact with the same receptor family but may have different affinities and activities
The uniqueness of L-888,291 lies in its specific receptor interactions and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAVONRPNJJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659163 | |
Record name | {9-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030017-51-6 | |
Record name | {9-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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